molecular formula C22H21N7O B2540136 (E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840518-66-3

(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2540136
CAS No.: 840518-66-3
M. Wt: 399.458
InChI Key: NMOUPVKUGOOGCT-DHRITJCHSA-N
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Description

(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
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Biological Activity

(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of pyrroloquinoxaline derivatives. These compounds are recognized for their diverse pharmacological properties, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5OC_{18}H_{21}N_{5}O, with a molecular weight of approximately 317.4 g/mol. The compound features a pyrroloquinoxaline backbone, which is known for its ability to interact with various biological targets.

Research indicates that compounds within this class may exert their biological effects through multiple mechanisms:

  • Enzyme Inhibition : Many pyrroloquinoxaline derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Receptor Modulation : These compounds can also interact with various receptors, potentially modulating their activity. This interaction may lead to altered cellular responses, contributing to their therapeutic effects.
  • Antioxidant Activity : Some studies suggest that pyrroloquinoxaline derivatives possess antioxidant properties, which can protect cells from oxidative stress and inflammation.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in assays measuring cell viability and proliferation.

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)15.0
HeLa (Cervical)10.0

In Vivo Studies

Preclinical studies have also been conducted to evaluate the efficacy of this compound in animal models:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to the active site of target proteins involved in cancer progression, suggesting a mechanism of action based on competitive inhibition.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Lung Cancer : A study involving A549 lung cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.
  • Breast Cancer Research : In MCF7 breast cancer cells, the compound was found to downregulate key survival pathways, leading to enhanced sensitivity to chemotherapeutic agents.

Properties

IUPAC Name

2-amino-N-cyclopentyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c23-20-18(22(30)26-15-5-1-2-6-15)19-21(28-17-8-4-3-7-16(17)27-19)29(20)25-13-14-9-11-24-12-10-14/h3-4,7-13,15H,1-2,5-6,23H2,(H,26,30)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOUPVKUGOOGCT-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.